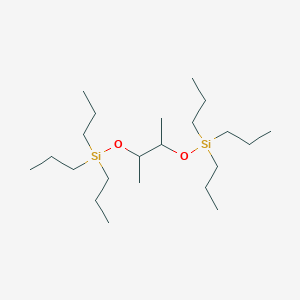
2-Isobutyl-3,5-DI-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-3,5-DI-isopropylpyridine is a chemical compound with the molecular formula C15H25N and a molecular weight of 219.37 g/mol It is known for its unique structure, which includes isobutyl and isopropyl groups attached to a pyridine ring
Preparation Methods
The synthesis of 2-Isobutyl-3,5-DI-isopropylpyridine typically involves the reaction of 2-picoline with isobutyl and isopropyl reagents under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
2-Isobutyl-3,5-DI-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Isobutyl-3,5-DI-isopropylpyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-Isobutyl-3,5-DI-isopropylpyridine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, influencing biochemical pathways and eliciting particular effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-Isobutyl-3,5-DI-isopropylpyridine can be compared with other similar compounds, such as:
2-Isobutyl-3,5-DI-methylpyridine: This compound has methyl groups instead of isopropyl groups, leading to different chemical properties and reactivity.
2-Isobutyl-3,5-DI-ethylpyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
CAS No. |
7033-68-3 |
|---|---|
Molecular Formula |
C15H25N |
Molecular Weight |
219.37 g/mol |
IUPAC Name |
2-(2-methylpropyl)-3,5-di(propan-2-yl)pyridine |
InChI |
InChI=1S/C15H25N/c1-10(2)7-15-14(12(5)6)8-13(9-16-15)11(3)4/h8-12H,7H2,1-6H3 |
InChI Key |
CZESXOCCJVKONH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=C(C=N1)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


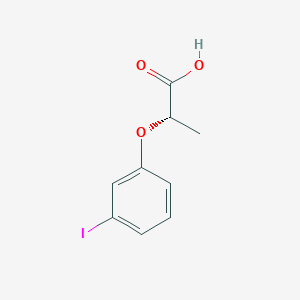
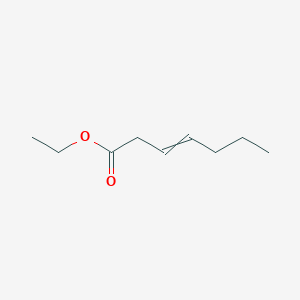
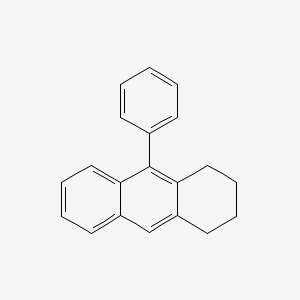
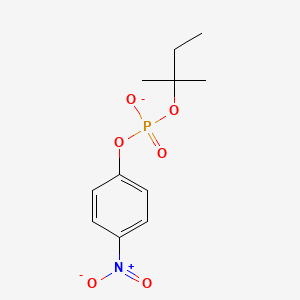
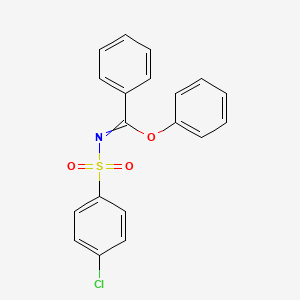
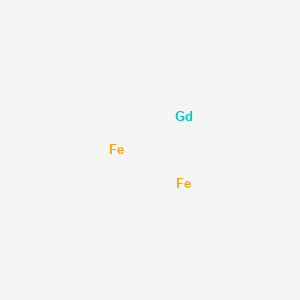
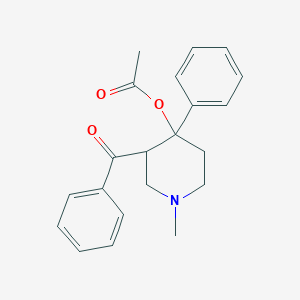
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)

silane](/img/structure/B14719157.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)

